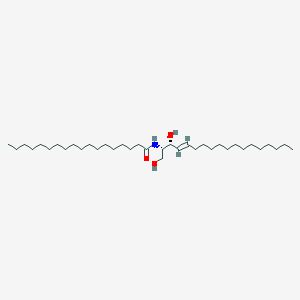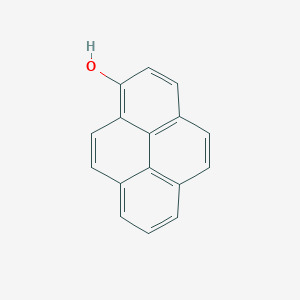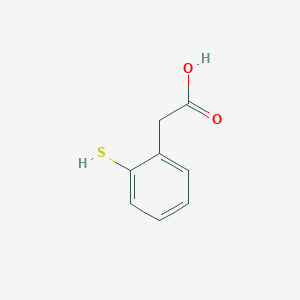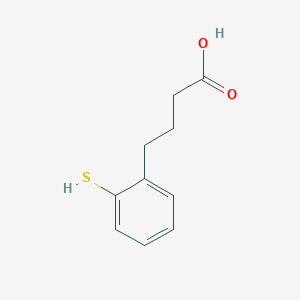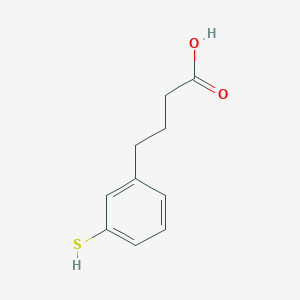![molecular formula C33H42O18 B014521 [(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-phenylmethoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate CAS No. 67310-53-6](/img/structure/B14521.png)
[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-phenylmethoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Complex organic molecules, like the one specified, often involve intricate synthesis methods and detailed structural analyses to elucidate their properties and potential applications in fields like medicinal chemistry and material science.
Synthesis Analysis
Synthesis of complex molecules typically involves multi-step organic reactions, employing strategies like cyclocondensation, which has been utilized in creating tricyclic products from reactions between specific precursors and ethyl diazoacetate, indicating the potential complexity and variety of reactions involved in synthesizing similar compounds (Mara, Singh, Thomas, & Williams, 1982).
Molecular Structure Analysis
X-ray crystallography is a pivotal technique for determining the molecular structure of complex organic compounds, providing insights into their three-dimensional arrangement and potential for interaction with biological targets or material properties (Mao, Hu, Wang, Du, & Xu, 2015).
Chemical Reactions and Properties
The chemical reactivity of such complex molecules can be explored through various organic reactions, including acylation, reduction, and cycloaddition, to modify or understand the functional groups' behavior in the compound's structure (Gültekin, Demircioğlu, Frey, & Büyükgüngör, 2020).
Physical Properties Analysis
The study of physical properties, such as solubility, melting point, and crystalline structure, is essential for understanding the compound's behavior under different conditions and its suitability for various applications. Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) could be relevant, although specific studies on the compound were not found in this search.
Chemical Properties Analysis
Chemical properties, including acidity/basicity, reactivity with other chemical agents, and stability under various conditions, can be analyzed using spectroscopic methods like NMR, IR, and MS to understand the compound's functional groups and potential chemical interactions (Ali, Saeed, Abbas, Shahid, Bolte, & Iqbal, 2012).
Applications De Recherche Scientifique
Solubility Studies and Application in Solvent Systems
Research involving compounds with similar structural features often explores their solubility and interaction with solvents. For instance, the study on the solubility of various saccharides in ethanol-water solutions highlights the impact of molecular structure on solubility behaviors, which is crucial for pharmaceutical formulation and chemical synthesis processes (Gong et al., 2012). Such research could provide foundational knowledge for applying complex compounds in solvent systems, enhancing drug delivery mechanisms, or optimizing chemical reactions.
Synthetic Methodologies and Novel Molecule Creation
The synthesis of new sugar imine molecules, as detailed by Majed Jari Mohammed et al. (2020), showcases the innovation in creating molecules with potential therapeutic or material science applications. This study demonstrates the versatility of click chemistry and other synthetic strategies in constructing complex molecules, which could be relevant for synthesizing derivatives of the target compound for research purposes (Majed Jari Mohammed et al., 2020).
Molecular Interactions and Characterization
Understanding the interactions and structural characterizations of complex molecules informs their potential applications. For example, studies on the densities and viscosities of sugar alcohol aqueous solutions provide insight into molecular interactions in solution, which is crucial for the formulation of compounds in medical and industrial applications (Zhu et al., 2010).
Safety And Hazards
This section would detail any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.
Orientations Futures
This would involve a discussion of potential future research directions or applications for the compound.
Please note that the availability of this information can vary depending on the compound . For a specific compound, it’s best to consult the relevant scientific literature or databases. I hope this general outline is helpful! If you have any other questions, feel free to ask.
Propriétés
IUPAC Name |
[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-phenylmethoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H42O18/c1-16(34)41-14-24-26(44-18(3)36)28(45-19(4)37)31(48-22(7)40)33(50-24)51-27-25(15-42-17(2)35)49-32(43-13-23-11-9-8-10-12-23)30(47-21(6)39)29(27)46-20(5)38/h8-12,24-33H,13-15H2,1-7H3/t24-,25-,26+,27-,28+,29+,30-,31-,32-,33+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMTWMBGISDBOQ-LZWHNZSHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCC2=CC=CC=C2)OC(=O)C)OC(=O)C)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H42O18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
726.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-phenylmethoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

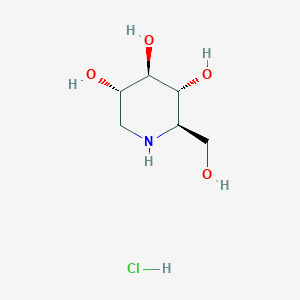
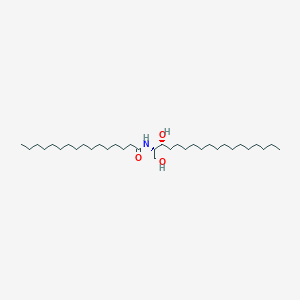
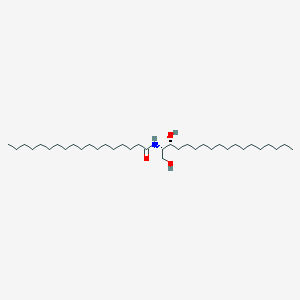

![2-Mercapto-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one](/img/structure/B14463.png)
